Mrk-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

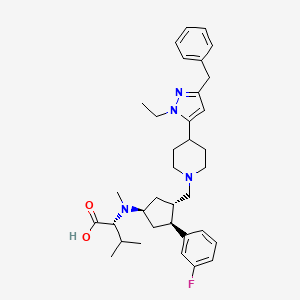

Structure

3D Structure

Properties

CAS No. |

313994-79-5 |

|---|---|

Molecular Formula |

C35H47FN4O2 |

Molecular Weight |

574.8 g/mol |

IUPAC Name |

(2R)-2-[[(1R,3S,4S)-3-[[4-(3-benzyl-1-ethylpyrazol-5-yl)piperidin-1-yl]methyl]-4-(3-fluorophenyl)cyclopentyl]-methylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C35H47FN4O2/c1-5-40-33(21-30(37-40)18-25-10-7-6-8-11-25)26-14-16-39(17-15-26)23-28-20-31(38(4)34(24(2)3)35(41)42)22-32(28)27-12-9-13-29(36)19-27/h6-13,19,21,24,26,28,31-32,34H,5,14-18,20,22-23H2,1-4H3,(H,41,42)/t28-,31+,32-,34-/m1/s1 |

InChI Key |

ZTENZJJCFACIAK-ADWVOTLJSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)C[C@H]4C[C@@H](C[C@@H]4C5=CC(=CC=C5)F)N(C)[C@H](C(C)C)C(=O)O |

Canonical SMILES |

CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)CC4CC(CC4C5=CC(=CC=C5)F)N(C)C(C(C)C)C(=O)O |

Synonyms |

CMPD 167 N-(3-(3-fluorophenyl)-4-((4-(3-benzyl-1-ethylpyrazol-5-yl)piperidin-1-yl)methyl)cyclopentyl)-N-methylvaline |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Mrk-1/MARK1: A Kinase at the Crossroads of Cellular Polarity and Microtubule Dynamics

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Microtubule Affinity-Regulating Kinase (MARK) family of serine/threonine kinases, represented by Mrk-1 in Caenorhabditis elegans and its four orthologs (MARK1-4) in humans, are crucial regulators of cellular processes fundamental to development and homeostasis. These kinases are centrally involved in establishing cell polarity, modulating microtubule dynamics, and participating in intracellular signaling cascades, including the Wnt pathway. Their dysregulation has been implicated in a range of pathologies, from neurodegenerative diseases like Alzheimer's to certain cancers. This technical guide provides an in-depth overview of the core functions and signaling pathways of this compound/MARK1, presenting key quantitative data, detailed experimental methodologies, and visual representations of its regulatory networks to support further research and therapeutic development.

Core Functions of this compound/MARK1

The primary and most well-characterized function of the this compound/MARK1 kinase is the phosphorylation of microtubule-associated proteins (MAPs). This post-translational modification reduces the affinity of MAPs for microtubules, leading to increased microtubule dynamicity.[1][2][3] Key substrates include Tau, MAP2, and MAP4.[2][3] By detaching these stabilizing proteins, MARK1 facilitates the reorganization of the microtubule cytoskeleton, a process essential for cell division, migration, and the establishment of cell polarity.[1][4]

In the context of neurobiology, MARK1's phosphorylation of Tau at specific KXGS motifs is of particular interest.[5][6][7] Hyperphosphorylation of Tau is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles.[6] MARK1-mediated phosphorylation at these sites can detach Tau from microtubules, which, while a normal physiological process, may contribute to the pool of unbound Tau susceptible to pathological aggregation.[7][8]

In the nematode C. elegans, the this compound ortholog, mrck-1, plays a vital role in morphogenesis. It is required for the outgrowth of the unicellular excretory canal, a process dependent on the precise regulation of cytoskeletal dynamics.[8][9][10] mrck-1 achieves this by activating non-muscle myosin, demonstrating a conserved role in controlling cellular shape and structure.[8][9]

Signaling Pathways

The activity of MARK1 is tightly regulated by upstream kinases that phosphorylate its activation loop, a conserved mechanism for kinase activation.

Activation of MARK1

Two primary upstream kinases have been identified that activate MARK1:

-

LKB1: The tumor suppressor kinase LKB1, in a complex with the accessory proteins STRAD and MO25, acts as a master upstream kinase for the MARK family and 11 other kinases in the AMPK-related kinase subfamily.[11][12] LKB1 directly phosphorylates a conserved threonine residue within the activation loop of MARK1, leading to a significant increase in its catalytic activity.[11][12]

-

MARKK (TAO-1): A member of the Ste20 family of kinases, MARKK (also known as TAO-1), has also been shown to phosphorylate and activate MARK kinases at the same threonine residue in the activation loop (T208 in MARK2).[5][6][13] This activation by MARKK has been demonstrated to increase microtubule dynamics in cells.[5][6]

Interestingly, the activation loop of some MARK isoforms contains a second phosphorylation site (a serine residue, S212 in MARK2) which, when phosphorylated, is inhibitory to the kinase's activity.[6][13]

Downstream Effects on Microtubules

Once activated, MARK1 phosphorylates MAPs, leading to their dissociation from microtubules. This destabilizes the microtubule network, allowing for its dynamic reorganization.

The mrck-1 Pathway in C. elegans Morphogenesis

In C. elegans, mrck-1 functions downstream of the small GTPase CDC-42. Active CDC-42 recruits mrck-1 to the apical membrane of the excretory canal cell. mrck-1 then phosphorylates the regulatory light chain of non-muscle myosin, MLC-4, which activates myosin's motor activity. This leads to the contraction of the actomyosin (B1167339) cytoskeleton, providing the force necessary for the outgrowth and extension of the unicellular tube.[4][8][9]

mrck-1 signaling cascade in C. elegans.Quantitative Data

Table 1: In Vitro Kinase Activity of Human MARK1

| Assay Type | Specific Activity (nmol/min/mg) | Substrate | Source |

| Radiometric ([33P]-ATP) | 400 | CHKtide | [14] |

| ADP-Glo™ Luminescent | 350 | CHKtide | [14] |

Table 2: Phenotypic Quantification of mrck-1 Mutants in C. elegans

| Genotype | Phenotype | Measurement | Value (relative to wild-type) | Source |

| mrck-1 null | Truncated excretory canal | Canal length in adults | Significantly shorter | [8][15] |

| mrck-1 (kinase-dead) | Truncated excretory canal | Canal length in adults | Significantly shorter | [8][15] |

| mrck-1 canal-specific degradation | Truncated excretory canal | Canal length in adults | Significantly shorter | [8][15] |

| mrck-1 null rescued with phosphomimetic MLC-4 | Rescued canal length | Canal length in adults | Approaching wild-type length | [8] |

Experimental Protocols

In Vitro MARK1 Kinase Assay (ADP-Glo™ Method)

This protocol is adapted from Promega Corporation's technical literature.[1][14]

Materials:

-

Recombinant active human MARK1 enzyme

-

Substrate peptide (e.g., CHKtide)

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µl of test compound or DMSO control.

-

2 µl of MARK1 enzyme diluted in Kinase Reaction Buffer.

-

2 µl of a mix of substrate and ATP in Kinase Reaction Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then generates a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to MARK1 kinase activity.

Analysis of mrck-1 Function in C. elegans

This protocol outlines the general steps for creating and analyzing mrck-1 mutants, based on methodologies described in the literature.[8][15]

Materials:

-

Wild-type N2 C. elegans

-

CRISPR/Cas9 genome editing reagents (for generating null or kinase-dead mutants)

-

Plasmids for expressing fluorescent reporters in the excretory canal (e.g., Pexc-9::mCherry::rab-11)

-

Standard C. elegans growth media and plates

-

Dissecting microscope

-

Confocal microscope with image analysis software

Procedure:

-

Generation of Mutants:

-

Phenotypic Analysis:

-

Cross the mrck-1 mutations into a strain expressing a fluorescent marker in the excretory canal to allow for visualization.

-

Synchronize worm populations and grow to the young adult stage.

-

Mount adult worms on agar (B569324) pads for imaging.

-

Acquire images of the excretory canals using a confocal microscope.

-

-

Quantification:

-

Using image analysis software, trace the length of the anterior and posterior excretory canals from the cell body to the tip.

-

Measure the total length for a population of worms for each genotype (wild-type, mrck-1 null, mrck-1 kinase-dead).

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the canal lengths between genotypes.

-

Conclusion

This compound/MARK1 is a pivotal kinase that translates upstream polarity cues into downstream cytoskeletal rearrangements. Its role in regulating microtubule stability through MAP phosphorylation is critical in a wide array of biological contexts, from neuronal function to embryonic development. The conservation of its function from nematodes to humans underscores its fundamental importance. The detailed understanding of its activation and downstream signaling pathways, coupled with robust quantitative assays, provides a solid foundation for the development of therapeutic strategies targeting diseases associated with its dysregulation. Further investigation into the specific contexts of MARK isoform activity and the interplay with other signaling networks will continue to illuminate the complex roles of this essential kinase family.

References

- 1. promega.com [promega.com]

- 2. Phosphorylation sites of Arabidopsis MAP kinase substrate 1 (MKS1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. MRCK-1 drives apical constriction in C. elegans by linking developmental patterning to force generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. MARKK, a Ste20-like kinase, activates the polarity-inducing kinase MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The KLDpT activation loop motif is critical for MARK kinase activity | PLOS One [journals.plos.org]

- 8. MRCK-1 activates non-muscle myosin for outgrowth of a unicellular tube in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MRCK-1 activates non-muscle myosin for outgrowth of a unicellular tube in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. journals.biologists.com [journals.biologists.com]

The Role of MARK1 in Neuronal Polarity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubule Affinity Regulating Kinase 1 (MARK1), a member of the PAR-1/MARK family of serine/threonine kinases, is a critical regulator of microtubule dynamics and plays a pivotal role in the establishment and maintenance of neuronal polarity. This process, fundamental to the proper functioning of the nervous system, involves the differentiation of a single neurite into an axon and the remaining neurites into dendrites. Dysregulation of MARK1 has been implicated in neurodevelopmental and neurodegenerative disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of MARK1 in neuronal polarity, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction to MARK1 and Neuronal Polarity

The establishment of neuronal polarity is a highly orchestrated process that relies on the dynamic reorganization of the cytoskeleton, particularly microtubules.[1] MARK1, and the broader MARK/Par-1 family, are central to this process.[2] These kinases are conserved from yeast to humans and are integral to various cellular functions, including cell polarity, cell cycle control, and intracellular signaling.[3] In neurons, a precise balance of MARK1 activity is essential for proper development. Both reduced and excessive levels of MARK2, a close homolog of MARK1, have been shown to disrupt neuronal migration and polarity, highlighting the need for tight regulation.[4]

MARK1's primary mechanism of action in regulating neuronal polarity is through the phosphorylation of microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4.[5] This phosphorylation occurs at specific KXGS motifs within the microtubule-binding domains of these MAPs, leading to their detachment from microtubules.[5] The dissociation of MAPs increases microtubule dynamicity, a state that is crucial for the morphological changes required for axon specification and outgrowth.[5][6]

The MARK1 Signaling Pathway in Neuronal Polarity

The activity of MARK1 is tightly controlled by a network of upstream kinases and interacting proteins. This regulation ensures that microtubule dynamics are precisely modulated in space and time during neuronal development.

Upstream Activation and Inhibition

MARK1 is activated through phosphorylation of a conserved threonine residue in its activation loop (T208 in MARK2).[5][7] This activating phosphorylation is carried out by upstream kinases such as MARKK (also known as TAO-1), a member of the Ste20 kinase family, and LKB1 (also known as PAR-4).[5][8]

Conversely, MARK1 activity can be inhibited by phosphorylation at an adjacent serine residue (S212 in MARK2) by Glycogen Synthase Kinase 3β (GSK3β).[9] The Par-3/Par-6/aPKC complex, a key player in establishing cell polarity, can also inhibit MARK1 activity.[5] This inhibition is crucial for allowing axon formation, as strong MARK1 expression has been shown to prevent this process.[5]

Downstream Substrates and Effectors

The primary downstream targets of MARK1 in the context of neuronal polarity are the MAPs. The phosphorylation of Tau, MAP2, and MAP4 by MARK1 disrupts their ability to stabilize microtubules, thereby promoting a more dynamic microtubule network.[5] This increased dynamism is essential for the exploratory behavior of neurites and the eventual designation of one as the axon.

Beyond MAPs, MARK1 has been shown to phosphorylate other proteins involved in neuronal structure and function. For instance, MARK2 can phosphorylate PSD-95, a scaffolding protein at the postsynaptic density, which is important for dendritic spine morphogenesis.[9]

Quantitative Data on MARK1 Function

The precise level of MARK1 activity is critical for normal neuronal development. Studies involving the manipulation of MARK expression have provided quantitative insights into its role.

| Experimental Manipulation | Model System | Key Finding | Quantitative Data | Citation |

| MARK1/Par-1 Knockdown | Hippocampal neurons | Induction of multiple axons | Data not explicitly quantified in snippets | [5] |

| Strong MARK1/Par-1 Expression | Hippocampal neurons | Inhibition of axon formation | Data not explicitly quantified in snippets | [5] |

| MARK2 Knockdown | Migrating cortical neurons | Neurons stalled at the intermediate zone | Data not explicitly quantified in snippets | [4] |

| MARK4 Overexpression | Drosophila model of tau toxicity | Promotion of Tau accumulation | Data not explicitly quantified in snippets | [10] |

| MARK1, 2, and 4 co-expression with Tau | Drosophila model | Increased Tau phosphorylation at Ser262 and Ser356 | Data not explicitly quantified in snippets | [10] |

| Forebrain-specific MARK1 cKO | Mice | Reduced dendritic spine density in hippocampal CA1 neurons | p=0.0172 | [11] |

Detailed Experimental Protocols

The following protocols are foundational for studying the role of MARK1 in neuronal polarity. They are synthesized from established methodologies and can be adapted for specific experimental questions.

Primary Hippocampal Neuron Culture for Polarity Assays

This protocol is adapted from methods for culturing hippocampal neurons to study neuronal development.[9][12][13][14][15]

Materials:

-

E18 timed-pregnant Sprague Dawley rats

-

Dissection medium: HBSS, 10 mM HEPES, 1% Penicillin-Streptomycin

-

Digestion medium: Dissection medium with 0.25% trypsin

-

Plating medium: Neurobasal medium, B27 supplement, GlutaMAX, 1% Penicillin-Streptomycin

-

Poly-D-lysine coated coverslips

Procedure:

-

Coverslip Preparation: Coat glass coverslips with 50 µg/mL Poly-D-Lysine in sterile water for 1 hour at 37°C.[15] Wash with sterile water and then coat with 10 µg/mL laminin in PBS overnight at 4°C.[15]

-

Dissection: Euthanize pregnant rat according to institutional guidelines. Dissect hippocampi from E18 embryos in ice-cold dissection medium.

-

Digestion: Incubate hippocampi in digestion medium for 15 minutes at 37°C.

-

Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is achieved.

-

Plating: Plate neurons on prepared coverslips at a low density (e.g., 25,000 cells/cm²) in plating medium.

-

Culture: Maintain neurons in a humidified incubator at 37°C and 5% CO₂. Neurons will typically establish polarity within 3-5 days in vitro.

shRNA-Mediated Knockdown of MARK1

This protocol provides a general framework for reducing MARK1 expression in cultured neurons using lentiviral delivery of shRNA.[16][17][18][19][20]

Materials:

-

Lentiviral vectors encoding shRNA targeting MARK1 and a non-targeting control

-

HEK293T cells for virus production

-

Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent

-

Cultured primary neurons

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging/envelope plasmids using a suitable transfection reagent.

-

Virus Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.

-

Virus Concentration: Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.

-

Transduction: Add the concentrated lentivirus to the primary neuron culture at a predetermined multiplicity of infection (MOI).

-

Selection/Expression: Allow 3-4 days for the expression of the shRNA and subsequent knockdown of MARK1. If the vector contains a fluorescent reporter, expression can be monitored.

-

Verification: Assess knockdown efficiency by Western blot or qPCR for MARK1.

Immunofluorescence Staining for Neuronal Polarity Markers

This protocol details the staining of cultured neurons to visualize key components of neuronal polarity.[21][22][23]

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies (e.g., anti-βIII-tubulin for neurons, anti-Tau for axons, anti-MAP2 for dendrites, anti-phospho-Tau [12E8] for MARK activity)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fixation: Fix cultured neurons with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Stain nuclei with DAPI and mount coverslips on slides with mounting medium.

-

Imaging: Visualize stained neurons using a fluorescence or confocal microscope.

In Utero Electroporation for In Vivo Studies

This technique allows for the manipulation of gene expression in a specific population of developing neurons in the embryonic brain.[5][8][11][24][25]

Materials:

-

Timed-pregnant mice (e.g., E14.5)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Plasmid DNA solution (e.g., MARK1 expression vector or shRNA vector with a fluorescent reporter)

-

Electroporator with tweezer-type electrodes

Procedure:

-

Anesthesia and Surgery: Anesthetize the pregnant mouse and expose the uterine horns through a midline laparotomy.

-

DNA Injection: Inject the plasmid DNA solution into the lateral ventricle of the embryonic brains using a glass micropipette.

-

Electroporation: Place the tweezer-type electrodes on either side of the embryo's head and deliver a series of electrical pulses. The position of the electrodes determines the targeted cortical area.

-

Post-operative Care: Return the uterine horns to the abdominal cavity, suture the incision, and allow the embryos to continue developing.

-

Analysis: Analyze the brains at a desired postnatal stage (e.g., by immunohistochemistry or morphological analysis of fluorescently labeled neurons).

Conclusion and Future Directions

MARK1 is a central regulator of neuronal polarity, primarily through its control of microtubule dynamics via the phosphorylation of MAPs. The intricate signaling network that governs MARK1 activity underscores the importance of precise spatial and temporal control of microtubule stability during neuronal development. The experimental techniques outlined in this guide provide a robust framework for further dissecting the molecular mechanisms of MARK1 function.

Future research should focus on identifying novel MARK1 substrates and interacting partners to broaden our understanding of its role in neuronal development and disease. The development of specific and potent small molecule inhibitors or activators of MARK1 could hold therapeutic promise for neurodevelopmental disorders and neurodegenerative diseases characterized by cytoskeletal abnormalities. Furthermore, advanced imaging techniques, such as super-resolution microscopy and live-cell imaging of microtubule dynamics, will be instrumental in visualizing the precise effects of MARK1 on the neuronal cytoskeleton in real-time.[6][26][27][28][29][30][31][32][33][34][35] The continued investigation of MARK1 and its associated pathways will undoubtedly provide valuable insights into the fundamental processes of brain development and pathology.

References

- 1. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 2. Mark/Par-1 marking the polarity of migrating neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilization of Microtubule-Unbound Tau via Tau Phosphorylation at Ser262/356 by Par-1/MARK Contributes to Augmentation of AD-Related Phosphorylation and Aβ42-Induced Tau Toxicity | PLOS Genetics [journals.plos.org]

- 4. MARKK, a Ste20‐like kinase, activates the polarity‐inducing kinase MARK/PAR‐1 | The EMBO Journal [link.springer.com]

- 5. In utero electroporation methods in the study of cerebral cortical development — Oxford Stem Cell Institute [stemcells.ox.ac.uk]

- 6. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Utero Electroporation Approaches to Study the Excitability of Neuronal Subpopulations and Single-cell Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New and Improved Tools for In Utero Electroporation Studies of Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 13. Culturing hippocampal neurons | Springer Nature Experiments [experiments.springernature.com]

- 14. The Development of Neuronal Polarity: A Retrospective View | Journal of Neuroscience [jneurosci.org]

- 15. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]

- 16. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]

- 18. shRNA knockdown [protocols.io]

- 19. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Modern methods to interrogate microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Microtubule organization determines axonal transport dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. An assay to image neuronal microtubule dynamics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. protocols.io [protocols.io]

- 31. suterlab.bio.purdue.edu [suterlab.bio.purdue.edu]

- 32. General Considerations for Live Imaging of Developing Hippocampal Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 33. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]

- 34. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Label-Free Long-Term Methods for Live Cell Imaging of Neurons: New Opportunities [mdpi.com]

MARK1 Expression in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The microtubule affinity-regulating kinase 1 (MARK1), a member of the serine/threonine kinase family, has emerged as a significant contributor to AD pathogenesis through its role in tau phosphorylation. This technical guide provides a comprehensive overview of MARK1's expression, signaling pathways, and the experimental methodologies used to study its function in the context of Alzheimer's disease.

MARK1 Expression in Alzheimer's Disease: Quantitative Data Summary

While qualitative studies consistently indicate an association of MARK protein with neurofibrillary tangles in Alzheimer's disease, specific quantitative data for MARK1 expression levels in AD versus control brains is not extensively available in publicly accessible literature. Immunohistochemical studies have shown increased staining of MARK in the temporal lobe of Alzheimer's patients compared to controls, with this increase being specifically associated with NFTs.[1] Anti-MARK1 antibodies have been confirmed to stain these neurofibrillary tangles in the AD brain.[2] However, precise fold changes or concentration differences from large-scale quantitative proteomics or transcriptomics studies specifically for MARK1 are not consistently reported. The table below summarizes the qualitative findings.

| Data Type | Finding | Brain Region | Methodology | Reference |

| Protein Expression (Qualitative) | Increased staining of MARK associated with Neurofibrillary Tangles (NFTs) | Temporal Lobe | Immunohistochemistry | [1] |

| Protein Localization | MARK1 co-localizes with NFTs | Alzheimer's Brain | Immunoperoxidase Staining | [1] |

MARK1 Signaling Pathways in Alzheimer's Disease

MARK1 is a key regulator of microtubule dynamics through its phosphorylation of tau protein. Its activity is tightly controlled by a network of upstream kinases and interacting proteins. In Alzheimer's disease, dysregulation of these pathways leads to tau hyperphosphorylation, microtubule destabilization, and the formation of NFTs.

MARK1 Activation and Inactivation Pathway

The activity of MARK1 is primarily regulated by phosphorylation within its activation loop. Upstream kinases such as MARKK (also known as TAO-1) and LKB1 can phosphorylate a conserved threonine residue, leading to MARK1 activation. Conversely, glycogen (B147801) synthase kinase 3β (GSK3β) can phosphorylate a nearby serine residue, which is inhibitory. Other proteins, such as PAK5 and the scaffolding protein 14-3-3, can also bind to MARK1 and modulate its activity and subcellular localization.

MARK1-Mediated Tau Phosphorylation and Microtubule Destabilization

Once activated, MARK1 phosphorylates tau protein at specific KXGS motifs within its microtubule-binding domain, with Ser262 being a key site. This phosphorylation event causes tau to detach from microtubules, leading to their destabilization and impaired axonal transport. The unbound, hyperphosphorylated tau is then prone to aggregation, eventually forming the neurofibrillary tangles characteristic of Alzheimer's disease. Amyloid-beta oligomers have been shown to induce tau phosphorylation at MARK-type sites, suggesting a link between the two core pathologies of AD.

Experimental Protocols

Studying MARK1 expression and activity in Alzheimer's disease requires a range of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for MARK1 in Human Brain Tissue

This protocol outlines the steps for visualizing MARK1 protein in formalin-fixed, paraffin-embedded human brain sections.

1. Tissue Preparation:

-

Obtain post-mortem human brain tissue (e.g., hippocampus, temporal cortex) fixed in 10% neutral buffered formalin and embedded in paraffin.

-

Cut 5-10 µm thick sections using a microtome and mount on positively charged glass slides.

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0).

-

Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

3. Staining:

-

Wash sections in Tris-buffered saline with Tween 20 (TBST).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against MARK1 (diluted in blocking buffer) overnight at 4°C.

-

Wash sections with TBST.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash sections with TBST.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

4. Mounting and Visualization:

-

Dehydrate sections through a graded series of ethanol to xylene.

-

Mount with a permanent mounting medium and coverslip.

-

Visualize under a light microscope.

Western Blot for MARK1 Quantification

This protocol describes the quantification of MARK1 protein levels in brain tissue lysates.

1. Sample Preparation:

-

Homogenize frozen brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against MARK1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize MARK1 band intensity to a loading control (e.g., β-actin or GAPDH).

MARK1 Kinase Activity Assay

This assay measures the enzymatic activity of MARK1 by quantifying the phosphorylation of a tau-derived substrate.

1. Reagents and Materials:

-

Recombinant active MARK1 enzyme.

-

Tau protein or a peptide substrate containing a MARK1 phosphorylation site (e.g., a KXGS motif).

-

Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

ATP.

-

Phospho-specific antibody that recognizes the phosphorylated substrate.

-

Detection system (e.g., ADP-Glo™ Kinase Assay or a fluorescence-based method).

2. Assay Procedure (Example using ADP-Glo™):

-

Prepare a reaction mixture containing the kinase buffer, tau substrate, and MARK1 enzyme in a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's instructions.

-

Measure luminescence, which is proportional to the amount of ADP generated and thus to the kinase activity.

Conclusion

MARK1 plays a critical role in the phosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease. Its increased association with neurofibrillary tangles in the AD brain highlights it as a potential therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to investigate the expression, localization, and activity of MARK1 in the context of Alzheimer's disease. Further quantitative studies are needed to fully elucidate the extent of MARK1 dysregulation in AD and to validate its potential as a biomarker and therapeutic target.

References

The Core Mechanism of Action of CMPD167 (Mrk-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMPD167, also known as Mrk-1, is a potent and orally active small molecule inhibitor of the C-C chemokine receptor 5 (CCR5). Its primary mechanism of action is the blockade of the CCR5 co-receptor, which is essential for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells. This document provides an in-depth technical overview of the molecular interactions, cellular effects, and experimental validation of CMPD167's function. Extensive research has characterized CMPD167 as a CCR5 antagonist with significant antiviral activity. It is important to note that based on currently available scientific literature, there is no evidence to suggest that CMPD167 acts as an inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), IRAK4, or TGF-β-activated kinase 1 (TAK1). This guide will focus exclusively on its well-documented role as a CCR5 inhibitor.

Introduction to CCR5 and its Role in HIV-1 Entry

The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells. In its physiological role, CCR5 is involved in leukocyte trafficking to sites of inflammation. However, it is also exploited by the most commonly transmitted strains of HIV-1 as a co-receptor for viral entry into host cells.

The process of R5-tropic HIV-1 entry is a multi-step cascade:

-

Attachment: The viral envelope glycoprotein (B1211001) gp120 initially binds to the primary cellular receptor, CD4.

-

Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor.

-

Co-receptor Binding: The altered gp120 then binds to CCR5.

-

Membrane Fusion: The interaction with CCR5 triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

CMPD167: A CCR5 Antagonist

CMPD167 functions as a non-competitive, allosteric inhibitor of CCR5. Instead of directly competing with the natural chemokine ligands or the gp120 binding site, CMPD167 binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable by the HIV-1 gp120 envelope protein. By preventing the gp120-CCR5 interaction, CMPD167 effectively blocks a critical step in the viral entry process, thus exhibiting potent antiviral activity against R5-tropic HIV-1 strains.

Quantitative Data on CMPD167 Activity

The potency of CMPD167 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of CMPD167

| Virus Strain | Cell Type | Assay | Potency Metric | Value | Reference |

| SHIV-162P3 | Human PBMCs | Antiviral Assay | EC50 | 0.1 - 10 ng/mL | [1] |

| SIVmac251 | Human PBMCs | Antiviral Assay | EC50 | 0.1 - 10 ng/mL | [1] |

| SHIV-162P3 | Macaque PBMCs | Antiviral Assay | EC50 | 0.1 - 10 ng/mL | [1] |

| SIVmac251 | Macaque PBMCs | Antiviral Assay | EC50 | 0.1 - 10 ng/mL | [1] |

Table 2: CCR5 Binding Affinity of CMPD167

| Species | Assay | Potency Metric | Value | Reference |

| Human | Chemokine Binding Inhibition | IC50 | 4.5 nM | [1] |

| Macaque | Chemokine Binding Inhibition | IC50 | 7.5 nM | [1] |

| Macaque | Chemokine Ligand Binding | Ki | 1 nM (in buffer) | [2] |

| Macaque | Chemokine Ligand Binding | Ki | 5 nM (in whole blood) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of CMPD167.

Phenotypic Viral Entry Assay (Pseudovirus-based)

This assay measures the ability of CMPD167 to inhibit viral entry into target cells.

-

Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes (luciferase and β-galactosidase) under the control of the HIV-1 LTR promoter.

-

Virus: Replication-defective HIV-1 pseudoviruses expressing an R5-tropic envelope glycoprotein.

-

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of CMPD167 in culture medium.

-

Pre-incubate the pseudovirus with the serially diluted CMPD167 for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control and determine the IC50 value.[1][3]

-

CCR5 Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of CMPD167 for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cells: Cell membranes from a cell line overexpressing human or macaque CCR5.

-

Radioligand: A radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α).

-

Procedure:

-

Incubate the CCR5-expressing cell membranes with the radioligand in the presence of varying concentrations of unlabeled CMPD167.

-

After reaching equilibrium, separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

The concentration of CMPD167 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4][5]

-

In Vivo Pharmacokinetic and Efficacy Studies in Rhesus Macaques

These studies are essential to evaluate the in vivo behavior and protective efficacy of CMPD167.

-

Animal Model: Rhesus macaques are a relevant model for studying HIV transmission and prevention.

-

Drug Administration: CMPD167 can be administered orally or topically (e.g., as a vaginal or rectal gel).[6][7]

-

Sample Collection: Blood, vaginal fluid, and rectal fluid samples are collected at various time points after drug administration.

-

Drug Quantification: CMPD167 concentrations in the collected samples are quantified using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[6][7]

-

Efficacy Evaluation (Challenge Studies):

-

Macaques are treated with CMPD167 or a placebo.

-

Animals are then challenged with a pathogenic CCR5-tropic virus (e.g., SHIV-162P3).

-

Infection status is monitored by measuring plasma viral load over time.

-

The protective efficacy of CMPD167 is determined by comparing the infection rates in the treated and placebo groups.[2]

-

Cellular Effects of CMPD167

The primary cellular effect of CMPD167 is the prevention of HIV-1 entry into CCR5-expressing cells. By blocking this initial step of the viral life cycle, CMPD167 prevents the establishment of infection in susceptible cells. It is important to consider that long-term blockade of a chemokine receptor could potentially interfere with its normal physiological functions, such as immune cell trafficking. However, studies with CCR5 antagonists in clinical settings have generally shown them to be well-tolerated.

Conclusion

CMPD167 (this compound) is a well-characterized CCR5 antagonist that potently inhibits the entry of R5-tropic HIV-1 into host cells. Its mechanism of action involves an allosteric modulation of the CCR5 receptor, preventing its interaction with the viral gp120 glycoprotein. The quantitative data from in vitro and in vivo studies consistently demonstrate its high affinity for CCR5 and its potent antiviral activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of CCR5 inhibitors. There is currently no scientific evidence to support a role for CMPD167 as an inhibitor of IRAK1, IRAK4, or TAK1. Future research in this area should continue to focus on its established mechanism as a promising antiviral agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Use of a Small Molecule CCR5 Inhibitor in Macaques to Treat Simian Immunodeficiency Virus Infection or Prevent Simian–Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pharmacokinetics of a CCR5 inhibitor in rhesus macaques following vaginal, rectal and oral application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of a CCR5 inhibitor in rhesus macaques following vaginal, rectal and oral application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Potential of MAPK/MNK1 Pathway Inhibitors: A Technical Guide

An In-depth Examination of a Key Host Signaling Pathway as a Broad-Spectrum Antiviral Target

Introduction

Viruses, as obligate intracellular parasites, are heavily reliant on the host cell's machinery for their replication and propagation. A key strategy in modern antiviral drug development is the identification and targeting of these essential host factors. One such promising target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and specifically, the MAPK-interacting kinase 1 (MNK1). A diverse range of viruses exploit the MAPK signaling cascade to facilitate various stages of their life cycle, from entry and replication to protein synthesis and assembly.[1][2][3][4] Consequently, inhibitors of kinases within this pathway, such as MEK inhibitors, are emerging as potential broad-spectrum antiviral agents.[1][5] This technical guide provides a comprehensive overview of the antiviral properties of MAPK/MNK1 pathway inhibitors, detailing the underlying signaling mechanisms, quantitative efficacy data, and the experimental protocols used for their evaluation.

While the query specified "Mrk-1 inhibitor," our comprehensive search indicates that this may be a less common nomenclature or a potential misidentification. The vast body of relevant research points towards the MAPK/MNK1 pathway as the intended target of interest for antiviral intervention. Therefore, this guide will focus on the antiviral properties of inhibitors targeting this critical cellular pathway.

The MAPK/MNK1 Signaling Pathway in Viral Infections

The MAPK signaling cascade is a central regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[4][6] This pathway is typically composed of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK), such as ERK, JNK, or p38.[4] Viruses can activate this pathway at various points to their own advantage.[1]

Upon activation, for instance by viral binding to a host cell receptor, a cascade of phosphorylation events is initiated, culminating in the activation of downstream effectors.[4][7] One such critical downstream effector is MNK1, which is phosphorylated and activated by ERK and p38 MAPKs.[1][8] Activated MNK1, in turn, phosphorylates the eukaryotic initiation factor 4E (eIF4E).[1] The phosphorylation of eIF4E is a crucial step in the initiation of cap-dependent mRNA translation, a process that many viruses hijack for the synthesis of their own proteins.[1][2][3] By controlling this key translational checkpoint, the MAPK/MNK1 pathway plays a pivotal role in the replication of a wide array of viruses.[1]

Quantitative Data on the Antiviral Efficacy of MAPK/MNK1 Pathway Inhibitors

The therapeutic potential of targeting the MAPK/MNK1 pathway is supported by quantitative data from preclinical studies. MEK inhibitors, in particular, have demonstrated significant antiviral activity against various viruses.

| Inhibitor | Virus | Cell Line / Animal Model | Key Efficacy Data | Reference |

| Zapnometinib (ATR-002) | Influenza A Virus | Mice | - >90% reduction in lung viral titer with 25 mg/kg/day treatment.[5]- 50-80% reduction of MEK activity was sufficient for this effect.[5] | [5] |

| Influenza A Virus | Hamsters | - 57 ± 17% MEK inhibition at a Cmax of 61 ± 4 µg/ml with a 60 mg/kg dose.[5] | [5] | |

| Healthy Humans | Peripheral Blood Mononuclear Cells (PBMCs) | - ~10 µg/ml zapnometinib required to inhibit 50% of MEK activity.[5]- Up to 80% MEK inhibition achieved at higher doses.[5] | [5] | |

| U0126 | Murine Hepatitis Virus (MHV) | DBT cells | - 95-99% reduction in virus titer.[6] | [6] |

Experimental Protocols

The evaluation of MAPK/MNK1 pathway inhibitors as antiviral agents involves a range of in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays.

In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, or DBT cells) in 12- or 24-well plates to achieve a confluent monolayer.[9]

-

Compound Treatment: The following day, treat the cell monolayers with serial dilutions of the test inhibitor or a vehicle control (e.g., DMSO) for a predetermined period (e.g., 1-4 hours).

-

Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI), typically ranging from 0.01 to 10.0.[10]

-

Incubation: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) with the corresponding concentrations of the inhibitor.

-

Plaque Visualization: After an incubation period of 2-7 days, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques (zones of cell death).

-

Data Analysis: Count the number of plaques in each well. The concentration of the inhibitor that reduces the plaque number by 50% (EC50) is then calculated.[11]

MEK Inhibition Assay (Phospho-ERK Western Blot)

This biochemical assay measures the direct inhibitory effect of a compound on its target kinase within the cell.

-

Cell Treatment: Treat cultured cells with the inhibitor at various concentrations for a specified duration.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the ratio of p-ERK to total ERK, which reflects the level of MEK inhibition.[5][8]

Mechanism of Action: Inhibition of Viral RNA Synthesis

Studies with MEK inhibitors have indicated that their antiviral effect is exerted at the post-entry stages of the viral life cycle.[6] For instance, the MEK inhibitor U0126 did not affect the entry of Murine Hepatitis Virus (MHV) into cells.[6] Instead, it was found to severely suppress the synthesis of viral genomic and subgenomic RNAs.[6] This suggests that the integrity of the Raf/MEK/ERK signaling pathway is crucial for the viral RNA synthesis machinery.

Conclusion and Future Directions

The MAPK/MNK1 signaling pathway represents a compelling host-directed target for the development of broad-spectrum antiviral therapies. The reliance of numerous viruses on this pathway for their replication, particularly for the translation of viral proteins, makes it an attractive point of intervention.[1][2][3] Quantitative data on the efficacy of MEK inhibitors like zapnometinib and U0126 in significantly reducing viral titers underscores the therapeutic potential of this approach.[5][6]

Future research should focus on the development of highly selective and potent inhibitors for kinases within this pathway, particularly MNK1, to minimize off-target effects. Furthermore, extensive preclinical and clinical studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these inhibitors against a wider range of viral pathogens. The exploration of combination therapies, where MAPK/MNK1 inhibitors are used alongside direct-acting antivirals, could also offer a synergistic approach to combat viral infections and mitigate the emergence of drug resistance.

References

- 1. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of MAPK/MNK1 signaling in virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans [frontiersin.org]

- 6. Suppression of Coronavirus Replication by Inhibition of the MEK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine Coronavirus Replication-Induced p38 Mitogen-Activated Protein Kinase Activation Promotes Interleukin-6 Production and Virus Replication in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Mechanistic Elucidation of MRK-1: A Novel Allosteric Inhibitor of Pneumovirus Polymerase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Respiratory syncytial virus (RSV) and human metapneumovirus (HMPV) represent a significant global health burden, causing severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1][2] The viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme complex for viral transcription and replication, is a prime target for antiviral therapeutics. This whitepaper details the discovery, history, and mechanism of action of MRK-1, a potent, dual-specificity, non-nucleoside inhibitor (NNI) that targets a conserved allosteric site on the L polymerase protein of both RSV and HMPV.[1][2]

Discovery and History

This compound was developed based on a previously described class of pneumovirus non-nucleoside inhibitors.[2] Its discovery represents a significant advancement in the field of RSV and HMPV therapeutics, providing a novel chemical scaffold that targets a distinct and conserved allosteric pocket on the viral polymerase.[2][3] The collaborative effort between researchers at Merck & Co., Inc. and Boston University led to the elucidation of its mechanism of action and the structural basis for its potent antiviral activity.[1]

Quantitative Data Summary

The antiviral activity and binding affinity of this compound have been quantitatively characterized through a series of in vitro assays. The data are summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain/Assay Type | Cell Line | EC₅₀ (nM) |

| RSV-A2/EGFP (GFP reporter assay) | HEp-2 | 2.1 |

| RSV-A Long (Plaque reduction assay) | HEp-2 | 3.9 |

| RSV-B Washington (Plaque reduction assay) | HEp-2 | 3.3 |

| RSV-A Clinical Isolate (Cytopathic effect assay) | HEp-2 | 4.3 |

| RSV-B Clinical Isolate (Cytopathic effect assay) | HEp-2 | 1.3 |

| HMPV/EGFP (GFP reporter assay) | A549 | 185 |

Data sourced from Kleiner et al., 2023.[2]

Table 2: Binding Affinity of this compound to RSV L-P Complex

| Assay Type | Ligand | Analyte | Kₗ (nM) |

| Radioligand Binding Assay | ³H-labeled this compound | RSV L-P Complex | 2.3 - 5.2 |

The range in dissociation constants (Kₗ) is dependent on experimental conditions. Data sourced from Kleiner et al., 2023.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Radioligand Binding Assay for Kₗ Determination

This protocol was utilized to determine the binding affinity of this compound to the purified full-length RSV L-P protein complex.

-

Synthesis of Radiolabeled Ligand: this compound was tritiated ([³H]-MRK-1) for use as the radioligand.

-

Protein Purification: The full-length RSV L-P complex was purified.

-

Assay Procedure:

-

A constant concentration of [³H]-MRK-1 was incubated with the purified RSV L-P complex.

-

Increasing concentrations of unlabeled this compound were titrated into the reaction to compete for binding.

-

The reaction was allowed to reach equilibrium.

-

The amount of bound [³H]-MRK-1 was quantified using a scintillation counter.

-

-

Data Analysis: The dissociation constant (Kₗ) was determined by fitting the competition binding data to a one-site binding model.[2]

Cytopathic Effect (CPE) Assay for Antiviral Potency

This assay was employed to determine the antiviral potency of this compound against clinical isolates of RSV.

-

Cell Seeding: HEp-2 cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well.

-

Compound Preparation: this compound was serially diluted (3-fold dilutions) in DMSO to create an 11-point dose-response curve.

-

Infection and Treatment:

-

HEp-2 cells were infected with RSV clinical isolates (RSV A or RSV B) at a multiplicity of infection (MOI) of 0.3 PFU/cell.

-

The serially diluted this compound was added to the infected cells.

-

-

Incubation: The plates were incubated at 37°C in a 5% CO₂ environment. The incubation period is typically continued until significant CPE is observed in the virus control wells (no compound).[4][5]

-

Quantification of CPE: Cell viability was assessed to quantify the cytopathic effect. This can be achieved using various methods, such as staining with crystal violet or using commercially available viability assays that measure ATP content (e.g., Viral ToxGlo).[4][6]

-

Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits 50% of the viral-induced CPE, was calculated from the dose-response curve.[2]

RSV Minigenome Assay

This assay was used to dissect the specific step of the viral life cycle inhibited by this compound, allowing for the independent measurement of viral transcription and replication.

-

Principle: The assay reconstitutes the basic components of RSV RNA synthesis in cells by co-transfecting plasmids encoding the essential viral proteins (N, P, L, and M2-1) along with a plasmid containing a subgenomic RSV-like RNA template (minigenome).[7][8][9] This minigenome typically contains a reporter gene (e.g., luciferase) flanked by the leader and trailer regions of the RSV genome.

-

Cell Transfection:

-

Cells (e.g., HEp-2) are transfected with plasmids expressing the RSV N, P, M2-1, and L proteins.

-

A plasmid encoding the RSV minigenome is also co-transfected.

-

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

-

RNA Analysis:

-

Total RNA is extracted from the cells.

-

Northern Blot Analysis: The extracted RNA is separated by gel electrophoresis, transferred to a membrane, and probed with radiolabeled probes specific for the minigenome, antigenome, and mRNA transcripts. This allows for the direct visualization and quantification of the different RNA species produced by the polymerase.[2][10]

-

Primer Extension Analysis: This technique is used to map the 5' ends of the viral RNAs with high resolution, allowing for the detailed analysis of transcription initiation at specific promoter sites.[10]

-

-

Data Analysis: The levels of mRNA and antigenome RNA are quantified and normalized to a control (e.g., input minigenome) to determine the effect of this compound on transcription and replication.

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

Cryo-EM was instrumental in revealing the atomic details of the this compound binding site on the RSV and HMPV L proteins.

-

Sample Preparation: The purified polymerase complex (e.g., truncated RSV L-P) was incubated with this compound to form the inhibitor-bound complex.

-

Vitrification: A small volume of the complex solution was applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of non-crystalline ice, preserving the native structure of the complex.[11][12]

-

Data Collection: The vitrified sample was imaged in a transmission electron microscope under cryogenic conditions. A large number of 2D projection images of the randomly oriented protein complexes were collected.[11][12]

-

Image Processing and 3D Reconstruction:

-

Individual particle images were computationally selected from the micrographs.

-

These 2D images were aligned and classified to average out noise and sort different conformational states.

-

A 3D reconstruction of the protein complex was generated from the 2D class averages using sophisticated algorithms.[11][13]

-

-

Model Building and Refinement: An atomic model of the polymerase-inhibitor complex was built into the 3D density map and refined to high resolution.[14]

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric inhibitor of the RSV and HMPV L polymerase proteins.[2] Cryo-EM structures revealed that this compound binds to a conserved pocket within the L protein, distinct from the active site and from the binding sites of other known RSV polymerase inhibitors.[2][3]

The binding of this compound to this allosteric site induces a conformational change in the polymerase, which in turn inhibits both the initiation and early elongation steps of RNA synthesis.[1][2] This dual inhibitory effect on transcription and replication effectively shuts down the production of new viral genomes and proteins, thereby halting the viral life cycle.

Visualizations

Caption: Mechanism of this compound allosteric inhibition of RSV polymerase.

Caption: Workflow for the Cytopathic Effect (CPE) Assay.

Caption: Workflow for the RSV Minigenome Assay.

Conclusion

This compound is a potent and selective dual inhibitor of RSV and HMPV, representing a promising new class of antiviral compounds. Its discovery and detailed characterization, including the elucidation of its allosteric binding site and mechanism of action, provide a solid foundation for the further development of novel therapeutics against these important respiratory pathogens. The distinct nature of its binding pocket suggests a potential for combination therapy and a means to address resistance to other classes of polymerase inhibitors. These findings are a critical step forward in the quest for effective treatments for RSV and HMPV infections.

References

- 1. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pblassaysci.com [pblassaysci.com]

- 5. asm.org [asm.org]

- 6. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Minigenome System to Study Respiratory Syncytial Virus Transcription Versus Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Minigenome Systems to Study RSV Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cryo electron microscopy to determine the structure of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

Mrk-1 signaling cascade interactions

An In-depth Technical Guide to the Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1) Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase (MAPK) signaling cascades are central to cellular regulation, governing processes from proliferation and differentiation to stress responses and apoptosis. The intensity and duration of MAPK signaling are tightly controlled, in part, by a family of dual-specificity phosphatases (DUSPs), among which MAPK Phosphatase-1 (MKP-1), also known as DUSP1, is a principal member. MKP-1 functions as a critical negative regulator of the MAPK pathways, primarily by dephosphorylating and inactivating p38 and c-Jun N-terminal kinase (JNK).[1][2][3] Its expression is induced by a variety of stimuli, including stress and growth factors, establishing a classic negative feedback loop.[4] Dysregulation of MKP-1 is implicated in numerous pathologies, including chronic inflammatory diseases and cancer, making it a significant target for therapeutic intervention.[5][6] This guide provides a comprehensive overview of the MKP-1 signaling cascade, including its molecular interactions, quantitative parameters, key experimental methodologies for its study, and its role as a therapeutic target.

The MKP-1 Signaling Cascade: Core Interactions

The primary role of MKP-1 is to act as a brake on the MAPK signaling pathways. The cascade is typically initiated by extracellular stimuli that activate a three-tiered kinase module: a MAPKKK (e.g., MEKK, TAK1), a MAPKK (e.g., MKK3/6, MKK4/7), and a MAPK (p38, JNK).

-

Activation of MAPK Pathways : Stimuli such as lipopolysaccharide (LPS), cytokines (e.g., TNF-α), and cellular stress lead to the phosphorylation and activation of p38 and JNK.[1]

-

Transcriptional Induction of MKP-1 : Activated MAPKs, particularly p38 and ERK (via downstream kinases like MSK1/2), phosphorylate and activate transcription factors such as CREB, ATF1, and C/EBPβ.[2][7] These transcription factors bind to the promoter of the DUSP1 gene, leading to a rapid and robust increase in MKP-1 mRNA and protein levels.[1][2] This induction forms a negative feedback mechanism.[2]

-

Dephosphorylation of MAPKs by MKP-1 : The newly synthesized MKP-1 protein translocates to the nucleus where it binds to and dephosphorylates the phosphothreonine and phosphotyrosine residues within the activation loop of p38 and JNK, thereby inactivating them.[1][3]

-

Regulation of Inflammatory Responses : By inactivating p38 and JNK, MKP-1 terminates the downstream signaling that leads to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and also influences the expression of anti-inflammatory cytokines such as IL-10.[2][8]

Visualizing the Core MKP-1 Feedback Loop

Caption: The core negative feedback loop of the MKP-1 signaling cascade.

Quantitative Data on MKP-1 Interactions and Regulation

The regulation of the MKP-1 signaling cascade is a dynamic process characterized by significant changes in gene expression, protein stability, and enzymatic activity.

Table 1: Regulation of MKP-1 Expression and Activity

| Parameter | Condition | Quantitative Change | Reference |

|---|---|---|---|

| mRNA Expression | Macrophage stimulation with LPS | 10 to 100-fold increase | [1] |

| ~15-fold induction within 1 hour | [9] | ||

| Phosphatase Activity | Binding of p38, JNK, or ERK | 6 to 8-fold increase | [2] |

| Protein Half-life (Wild-Type) | Transfected 293T cells | ~31 minutes | [10] |

| ~30-40 minutes | [11] | ||

| Protein Half-life (Mutants) | S359/364A (Alanine substitution) | ~15 minutes (decreased stability) | [10] |

| S359/364D (Aspartate substitution) | > 9 hours (18-fold increase) | [10][11] |

| | C-terminus deletion | ~150 minutes (3.5-fold increase) |[11] |

Table 2: Impact of MKP-1 on Cytokine Production

| Cytokine | Model System | Fold Change in MKP-1-/- vs. Wild-Type | Reference |

|---|---|---|---|

| TNF-α | LPS-challenged mice (serum) | 8-fold increase | [8] |

| IL-6 | LPS-challenged mice (serum) | 4-fold increase | [8] |

| IL-10 | LPS-challenged mice (serum) | 8-fold increase | [8] |

| IL-1β | LPS-challenged mice (serum) | Significant increase |[8] |

Table 3: Pharmacological Inhibitors of MKP-1

| Inhibitor | Target | IC50 | Reference |

|---|---|---|---|

| NSC 95397 | MKP-1 | Competitive inhibitor (IC50 not specified) | [12] |

| Triptolide | Inhibits MKP-1 transcription | - | General knowledge |

| Various pyrimidotriazinediones | MKP-1 | Potencies shifted by catalase/DTT |[13] |

Post-Translational Regulation of MKP-1

The function of MKP-1 is further modulated by a complex array of post-translational modifications (PTMs) that affect its stability, substrate affinity, and catalytic activity.

-

Phosphorylation : ERK-mediated phosphorylation at serines 359 and 364 stabilizes the MKP-1 protein, protecting it from degradation.[1][10] Conversely, phosphorylation at serines 296 and 323 can recruit ubiquitin ligases, targeting MKP-1 for proteasomal degradation.[4][11]

-

Acetylation : The acetyltransferase p300 acetylates MKP-1 at lysine (B10760008) 57. This modification enhances the affinity of MKP-1 for its substrate p38, thereby increasing its dephosphorylation efficiency.[2][4]

-

Oxidation/Redox Regulation : The catalytic cysteine residue (Cys258) is susceptible to oxidation by reactive oxygen species (ROS). This oxidation inactivates the phosphatase and can lead to its degradation, representing a mechanism to prolong MAPK signaling under conditions of oxidative stress.[4]

Visualizing Post-Translational Modifications of MKP-1

Caption: Key post-translational modifications regulating MKP-1 function.

Key Experimental Protocols

Studying the MKP-1 signaling cascade requires a variety of molecular biology techniques to assess protein-protein interactions, enzymatic activity, and gene expression.

Co-Immunoprecipitation (Co-IP) to Detect MKP-1/MAPK Interaction

This protocol is used to isolate MKP-1 and determine if it physically interacts with MAPKs (e.g., p38, JNK) within the cell.

Materials:

-

Cell culture plates

-

Ice-cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitor cocktails)[14]

-

Cell scraper

-

Microcentrifuge and refrigerated centrifuge

-

Primary antibody specific to MKP-1 (for immunoprecipitation)

-

Protein A/G-coupled agarose (B213101) or magnetic beads[15]

-

Primary antibodies specific to p38, JNK, or other potential binding partners (for Western blot detection)

-

Secondary antibodies

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Stimulation: Grow cells to 80-90% confluency. If required, treat cells with a stimulus (e.g., LPS, anisomycin) for the desired time to induce MKP-1 expression and MAPK activation.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold Co-IP Lysis Buffer to the plate, and use a cell scraper to collect the cell lysate.[16][17]

-

Lysate Preparation: Transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 15-30 minutes with gentle agitation. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

-

Pre-clearing (Optional but Recommended): Transfer the supernatant to a new tube. Add Protein A/G beads and a non-specific IgG antibody. Incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.[15]

-

Immunoprecipitation: Add the primary antibody against MKP-1 to the pre-cleared lysate. Incubate with rotation for 2-4 hours or overnight at 4°C.

-

Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate with rotation for another 1-2 hours at 4°C.[15]

-

Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Carefully remove the supernatant. Wash the beads 3-5 times with 1 mL of cold lysis buffer (or a designated wash buffer) to remove non-specifically bound proteins.[16]

-

Elution: After the final wash, remove all supernatant. Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to dissociate the protein complexes from the beads and antibody.

-

Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel and perform Western blot analysis using antibodies against the potential interacting proteins (e.g., p38, JNK).

In Vitro Phosphatase Activity Assay

This assay measures the ability of purified MKP-1 to dephosphorylate an active, phosphorylated MAPK substrate.

Materials:

-

Purified recombinant MKP-1 protein

-

Active, phosphorylated substrate (e.g., p-JNK, p-p38)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)

-

Reaction stop solution (e.g., Sodium orthovanadate)[18]

-

Kinase assay components (if measuring remaining substrate activity): substrate for the MAPK (e.g., GST-c-Jun for JNK), [γ-³²P]ATP, kinase buffer.

-

Alternatively, use phospho-specific antibodies for Western blot detection.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified active MAPK substrate with the phosphatase assay buffer.

-

Initiate Reaction: Add varying amounts of purified MKP-1 protein to the reaction tubes to start the dephosphorylation. Incubate at 30°C for a defined period (e.g., 20 minutes).[18]

-

Stop Reaction: Terminate the reaction by adding a phosphatase inhibitor like sodium orthovanadate.[18]

-

Measure Remaining Substrate Phosphorylation:

-

Method A (Kinase Assay): Measure the remaining activity of the MAPK substrate. Add the reaction mixture to a kinase assay cocktail containing a specific substrate (e.g., GST-c-Jun) and [γ-³²P]ATP. Quantify the incorporation of ³²P into the substrate via SDS-PAGE and autoradiography.[18]

-

Method B (Western Blot): Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the MAPK substrate (e.g., anti-p-p38). The decrease in the phospho-specific signal indicates MKP-1 activity.

-

Visualizing the Co-Immunoprecipitation Workflow

Caption: A generalized workflow for Co-Immunoprecipitation (Co-IP).

Conclusion and Future Directions

MKP-1 stands as a master regulator of the innate immune response and cellular stress signaling through its control of the p38 and JNK MAPK pathways. Its intricate regulation at the transcriptional, post-transcriptional, and post-translational levels allows for precise modulation of inflammatory and stress-induced signaling. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to further investigate this critical signaling node. Given its central role in inflammation and cancer, developing specific pharmacological agents that can either inhibit or upregulate MKP-1 activity holds significant therapeutic promise.[6][19] Future research will likely focus on dissecting the cell-type-specific functions of MKP-1, identifying novel interacting partners, and translating the wealth of basic research into clinically effective therapies.

References